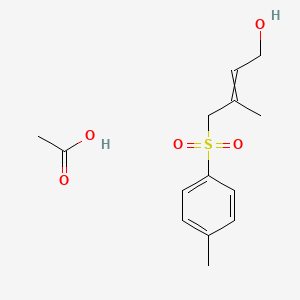
Phosphorodichloridic acid, (1-methylethyl)phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorodichloridic acid, (1-methylethyl)phenyl ester is a chemical compound with the molecular formula C9H12Cl2O2P. It is also known by other names such as phenyl phosphorodichloridate and phenyl phosphorodichlorodate . This compound is characterized by the presence of a phosphorodichloridic acid group attached to a phenyl ester, making it a versatile reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphorodichloridic acid, (1-methylethyl)phenyl ester can be synthesized through the reaction of phenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using automated systems to control the reaction parameters. The use of continuous flow reactors and advanced monitoring systems ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorodichloridic acid, (1-methylethyl)phenyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as alcohols, amines, and thiols.
Hydrolysis: The compound can hydrolyze in the presence of water to form phosphoric acid derivatives.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are commonly used nucleophiles in substitution reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include phosphoric acid esters, amides, and thiophosphates.
Hydrolysis Products: Hydrolysis typically yields phosphoric acid derivatives.
Wissenschaftliche Forschungsanwendungen
Phosphorodichloridic acid, (1-methylethyl)phenyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules such as proteins and nucleic acids.
Medicine: It is involved in the development of drug delivery systems and prodrugs.
Wirkmechanismus
The mechanism of action of phosphorodichloridic acid, (1-methylethyl)phenyl ester involves the formation of reactive intermediates that can interact with various molecular targets. The compound can phosphorylate nucleophiles, leading to the formation of stable phosphoric acid derivatives. This reactivity is utilized in various chemical and biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenyl phosphorodichloridate
- Phenyl phosphorodichlorodate
- Phenoxydichlorophosphine oxide
- Phenoxyphosphoryl dichloride
Uniqueness
Phosphorodichloridic acid, (1-methylethyl)phenyl ester is unique due to its specific reactivity and the presence of the (1-methylethyl) group, which can influence its chemical behavior and applications. This makes it distinct from other similar compounds that may lack this specific substituent .
Eigenschaften
CAS-Nummer |
60722-92-1 |
|---|---|
Molekularformel |
C9H11Cl2O2P |
Molekulargewicht |
253.06 g/mol |
IUPAC-Name |
1-dichlorophosphoryloxy-2-propan-2-ylbenzene |
InChI |
InChI=1S/C9H11Cl2O2P/c1-7(2)8-5-3-4-6-9(8)13-14(10,11)12/h3-7H,1-2H3 |
InChI-Schlüssel |
BKMVKEHNEIKUMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=CC=C1OP(=O)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


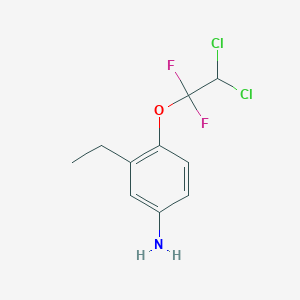
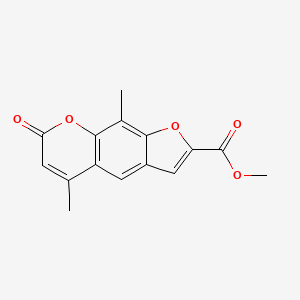
![Propane, 1,1',1''-[methylidynetris(thio)]tris-](/img/structure/B14615089.png)


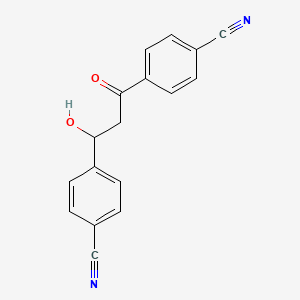


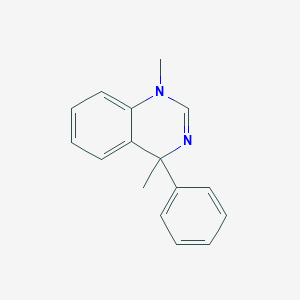
![1,2,4-Thiadiazol-3-amine, 5-[(1-methylethyl)thio]-](/img/structure/B14615118.png)
![2',3'-Dihydroxy[1,1'-biphenyl]-2-sulfonic acid](/img/structure/B14615126.png)

